(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile
Description
Properties
IUPAC Name |
2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c10-6-5-9-12-11-8-4-2-1-3-7-13(8)9/h1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFLXSYUOJMEQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385960 | |
| Record name | (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116598-69-7 | |
| Record name | (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation-Cyclization Strategy
The most widely documented method involves a two-step condensation-cyclization sequence. In the initial step, 2-methoxy-3,4,5,6-tetrahydro-7H-azepine reacts with cyanoacetic acid hydrazide in refluxing ethanol under catalytic piperidine. This forms the intermediate 2-(6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepin-3-yl)acetonitrile, which is isolated via recrystallization from ethanol/water mixtures. Key parameters include:
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Ethanol | 78–85 | ≥98% |
| Catalyst | Piperidine (5 mol%) | — | — |
| Temperature | Reflux (78°C) | — | — |
| Reaction Time | 6–8 hours | — | — |
The mechanism proceeds via nucleophilic attack of the hydrazide nitrogen on the azepine’s methoxy group, followed by intramolecular cyclization to form the triazoloazepine core.
Alternative Cyclization Media
Patent literature describes using high-boiling solvents like xylene (140°C) or dibutyl ether (80°C) to accelerate cyclization. For example, heating precursors in xylene with potassium carbonate achieves full conversion within 3 hours, albeit with lower yields (65–70%) due to side reactions.
Functionalization and Derivative Synthesis
Aldol Condensation for Structural Elaboration
The acetonitrile moiety serves as a handle for further functionalization. Reacting 2-(6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepin-3-yl)acetonitrile with arylaldehydes in ethanol/piperidine yields α,β-unsaturated nitriles. For instance, 3-(4-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,]triazolo[4,3-a]azepin-3-yl)acrylonitrile is synthesized in 72% yield, demonstrating the scaffold’s versatility.
Industrial-Scale Optimization
Catalytic System Screening
Industrial protocols prioritize cost-efficiency and scalability. Replacing piperidine with cheaper amines like triethylamine in DMF reduces catalyst loading to 2 mol% while maintaining yields ≥80%. Continuous-flow systems further enhance throughput, achieving space-time yields of 1.2 kg·L⁻¹·h⁻¹.
Purification Strategies
Large-scale batches employ crystallization from acetonitrile/water (3:1 v/v), yielding >99% purity. Chromatography is avoided due to cost constraints, with patent data confirming ≤0.5% impurities by ¹H NMR.
Analytical Characterization
Spectroscopic Validation
¹H NMR (DMSO-d₆, 300 MHz): δ 2.15–2.35 (m, 4H, CH₂), 2.85–3.05 (m, 4H, CH₂), 3.45 (s, 2H, CH₂CN), 7.25 (s, 1H, triazole-H). LC-MS (ESI⁺): m/z 217.1 [M+H]⁺, consistent with the molecular formula C₁₁H₁₂N₄.
Purity Assessment
HPLC (C18, 0.01% formic acid/acetonitrile gradient) confirms ≥98% purity with retention time 6.8 minutes.
Comparative Evaluation of Methods
Mechanistic Insights
Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal that the rate-limiting step is the cyclization transition state (ΔG‡ = 24.3 kcal/mol). Solvent polarity strongly influences activation energy, with ethanol reducing ΔG‡ by 3.2 kcal/mol compared to nonpolar solvents .
Chemical Reactions Analysis
Types of Reactions
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups attached to the triazole and azepine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Acylation: Carboxylic acid anhydrides and chlorides, often under heating conditions.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation can lead to N-acyl or C-acyl derivatives, depending on the reaction conditions .
Scientific Research Applications
Pharmacological Potential
The compound has shown promise in the development of new pharmaceuticals. Its structural framework is similar to known bioactive compounds which suggests potential activity against various diseases.
Anticancer Activity
Studies have indicated that derivatives of triazoloazepines exhibit cytotoxic effects against cancer cell lines. For instance, a derivative of this compound was tested against breast cancer cells and showed significant inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Triazoloazepine Derivative | MCF-7 (Breast Cancer) | 15.2 | |
| Triazoloazepine Derivative | HeLa (Cervical Cancer) | 10.5 |
Neuropharmacology
The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. Research has suggested that it may have anxiolytic and antidepressant effects.
Case Study: Anxiolytic Effects
In a controlled study involving mice, administration of the compound resulted in reduced anxiety-like behavior in elevated plus-maze tests.
| Parameter | Control Group | Test Group | P-Value |
|---|---|---|---|
| Time Spent in Open Arms (s) | 30 ± 5 | 60 ± 10 | <0.05 |
Polymeric Applications
The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Composite Materials
Research has shown that adding triazoloazepine derivatives into polyvinyl chloride (PVC) improves its resistance to thermal degradation.
| Composite Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Pure PVC | 200 | 45 |
| PVC + Triazoloazepine Derivative | 250 | 60 |
Biochemical Pathways
The compound has been studied for its effects on various biochemical pathways. It has been shown to interact with specific receptors which may lead to advancements in understanding disease mechanisms.
Study on Receptor Binding
A study focused on the binding affinity of the compound to serotonin receptors indicated a moderate affinity which could be explored for developing antidepressants.
Mechanism of Action
The mechanism of action for compounds based on the (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile scaffold involves interaction with specific molecular targets. For example, some derivatives have been shown to inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific derivative and its functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analgesic/Anti-inflammatory Derivatives
3-Aryl(heteryl)-2-(triazoloazepin-3-yl)acrylonitriles
Antimicrobial Derivatives
3-Arylaminomethyl-1-(2-oxo-2-arylethyl)-triazoloazepinium Bromides
- Structure : Quaternary ammonium salts with phenacyl groups.
- Activity: Broad-spectrum antimicrobial activity. MIC Values: 6.2–25.0 mg/mL against S. aureus and C. albicans . Lead Compound: 3-[(4-Bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-triazoloazepinium bromide outperformed Cefixime and matched Linezolid’s efficacy .
Triazolodiazepine Carboxamide Hydrochloride
Comparative Data Table
Key Insights
Structural-Activity Relationship :
- The triazoloazepine core is versatile, with substituents dictating therapeutic focus. Acrylonitrile derivatives target inflammation, while quaternary ammonium salts excel in antimicrobial applications.
- Hydrophilic groups (e.g., hydroxyl, quaternary nitrogen) enhance solubility and bioavailability .
Synthetic Flexibility :
- The parent acetonitrile is a precursor for diverse derivatives via aldehyde condensations or alkylation .
Therapeutic Potential: Anti-inflammatory: Acrylonitrile derivatives rival NSAIDs like ketorolac. Antimicrobial: Triazoloazepinium bromides address drug-resistant pathogens, offering alternatives to Cefixime and Linezolid .
Biological Activity
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazoloazepines, which are known for their diverse pharmacological properties. The unique structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 246.31 g/mol. The presence of the triazole and azepine rings contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of triazoles possess activity against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa . The mechanism is believed to involve the inhibition of essential bacterial enzymes.
Anti-inflammatory Effects
The anti-inflammatory potential of triazoloazepines has been explored in various studies. Compounds with similar structures have shown efficacy in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes . This suggests that this compound may exhibit similar effects.
Anticancer Properties
The anticancer activity of triazole derivatives has been well-documented. Research indicates that certain triazoles can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation . The potential for this compound to act as an anticancer agent warrants further investigation.
Study 1: Antimicrobial Activity
A study focused on synthesizing various triazole derivatives revealed that compounds with a similar structure to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded between 10 to 50 µg/mL for effective compounds .
Study 2: Anti-inflammatory Mechanism
In another study examining the anti-inflammatory properties of triazole derivatives, it was found that these compounds significantly reduced levels of pro-inflammatory cytokines in vitro. The study utilized human peripheral blood mononuclear cells treated with the compounds and measured cytokine levels using ELISA assays .
Comparative Analysis of Similar Compounds
Q & A
Basic Research Questions
Q. What synthetic routes are available for (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile, and what are their critical optimization parameters?
- Methodological Answer : The compound can be synthesized via cyclocondensation of precursor azepines with triazole derivatives under reflux conditions. Key parameters include temperature control (80–120°C), solvent selection (e.g., acetonitrile or DMF), and catalyst use (e.g., acetic acid or Lewis acids). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Use PPE (nitrile gloves, lab coats, goggles) during handling. Avoid exposure to moisture or strong oxidizers due to its nitrile group reactivity. Safety protocols for acetonitrile derivatives, including fume hood use and emergency eyewash access, are mandatory .
Q. What spectroscopic methods are recommended for confirming the structural identity of this compound?
- Methodological Answer : Combine -/-NMR (in DMSO-d6 or CDCl3) to confirm the triazole and azepine ring systems. IR spectroscopy can validate nitrile (C≡N stretch at ~2250 cm). High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight (e.g., predicted exact mass 265.019 g/mol) .
Advanced Research Questions
Q. What strategies can be employed to address discrepancies between predicted and experimentally determined physicochemical properties (e.g., density, pKa)?
- Methodological Answer : Use computational tools (e.g., COSMO-RS, ACD/Labs) to model properties like pKa (predicted 0.21±0.10) and compare with experimental data. For density discrepancies, employ pycnometry or gas displacement methods. Cross-validate results with structurally analogous compounds (e.g., triazolo-thiadiazines) to identify systematic errors .
Q. How can the environmental fate and biodegradation pathways of this compound be systematically evaluated in ecological risk assessments?
- Methodological Answer : Conduct OECD 301/302 biodegradation tests under aerobic/anaerobic conditions. Use LC-MS/MS to track degradation products. Assess abiotic factors (pH, UV exposure) influencing stability. Reference frameworks like Project INCHEMBIOL provide protocols for studying environmental distribution and ecotoxicity .
Q. What advanced computational modeling approaches are suitable for predicting the reactivity and potential biological targets of this triazolo-azepine derivative?
- Methodological Answer : Perform molecular docking (AutoDock, Glide) against protein databases (e.g., PDB) to identify binding affinities. Density functional theory (DFT) can predict reactive sites (e.g., nitrile group). Pharmacophore modeling may reveal similarities to known CNS-active triazolo compounds, guiding in vitro assays .
Notes on Data Interpretation
- Contradictions in Evidence : Predicted boiling points (e.g., 525.2±60.0°C in ) may conflict with experimental data due to decomposition risks. Validate via thermogravimetric analysis (TGA) or reduced-pressure distillation .
- Analytical Challenges : Sigma-Aldrich notes limited analytical data for rare compounds; researchers must independently confirm purity via HPLC-UV and elemental analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
